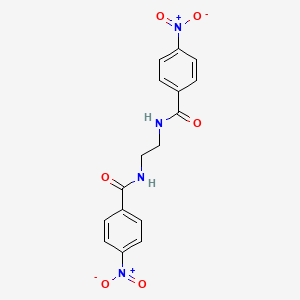

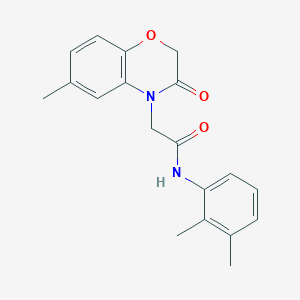

N,N'-1,2-ethanediylbis(4-nitrobenzamide)

Overview

Description

Synthesis Analysis

The synthesis of N,N'-1,2-ethanediylbis(4-nitrobenzamide) and related compounds involves stepwise reactions that typically start from basic aromatic amides or nitro compounds. These processes may include nucleophilic substitution, cyclization, and condensation reactions. For instance, the synthesis of related nitrobenzamide derivatives has been developed through reactions involving nitroaromatic compounds and various nucleophiles, showcasing the chemical flexibility and reactivity of these compounds (Gakh et al., 2006).

Molecular Structure Analysis

The molecular structure of N,N'-1,2-ethanediylbis(4-nitrobenzamide) derivatives is characterized by intramolecular and intermolecular hydrogen bonding, contributing to their stability and reactivity. For example, studies on similar compounds reveal complex three-dimensional framework structures supported by hydrogen bonds, showcasing the importance of molecular interactions in determining the physical and chemical properties of these substances (Wardell et al., 2007).

Scientific Research Applications

Crystal Engineering and Supramolecular Synthesis

N,N'-1,2-ethanediylbis(4-nitrobenzamide) plays a significant role in crystal engineering and supramolecular synthesis. Studies have shown its effectiveness in forming ternary cocrystals, where graded selections of hydrogen bonds and halogen bonds are crucial for isolation. This compound facilitates the formation of 2 : 1 : 1 ternary cocrystals through amide-acid and I···O2N supramolecular synthons, demonstrating its importance in designing materials with desired properties (Tothadi & Desiraju, 2013). Additionally, molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes highlight its application in creating complex frameworks for material design (Saha, Nangia, & Jaskólski, 2005).

Polymer and Materials Science

In polymer and materials science, derivatives of 4-nitrobenzamide, closely related to N,N'-1,2-ethanediylbis(4-nitrobenzamide), have found extensive use due to their photolabile groups. These compounds allow for the alteration of polymer properties simply by irradiation, showcasing the potential for creating photodegradable hydrogels, thin film patterning, and self-assembled monolayers. The versatility of these compounds in polymer chemistry underlines their significance in developing new materials and technologies (Zhao et al., 2012).

Antibiotic Enhancement

The structurally related compounds of N,N'-1,2-ethanediylbis(4-nitrobenzamide) are also instrumental in enhancing the photostability and physicochemical properties of antibiotics. For instance, nitrofurantoin co-crystals, through supramolecular synthesis with co-formers, exhibit improved clinically relevant properties, suggesting potential applications in pharmaceutical formulation to enhance drug efficacy (Vangala, Chow, & Tan, 2012).

Electro-Organic Synthesis

The electrochemical reduction of compounds closely related to N,N'-1,2-ethanediylbis(4-nitrobenzamide) has been studied for the synthesis of organic molecules. For example, the cathodic dimerisation of 4-nitrobenzylbromide, related in functionality, shows the potential for electro-organic synthesis without supporting electrolyte, demonstrating high yields and efficiencies. This opens avenues for the synthesis of complex organic molecules with minimal environmental impact (He et al., 2005).

properties

IUPAC Name |

4-nitro-N-[2-[(4-nitrobenzoyl)amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6/c21-15(11-1-5-13(6-2-11)19(23)24)17-9-10-18-16(22)12-3-7-14(8-4-12)20(25)26/h1-8H,9-10H2,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDGPIKXAQPEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276787 | |

| Record name | N,N′-1,2-Ethanediylbis[4-nitrobenzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33288-81-2 | |

| Record name | N,N′-1,2-Ethanediylbis[4-nitrobenzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33288-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N′-1,2-Ethanediylbis[4-nitrobenzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4585935.png)

![2-cyano-N-(2-ethylphenyl)-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B4585945.png)

![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B4585954.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4585966.png)

![3-methyl-2-oxo-N-[4-(2-pyridinylmethyl)phenyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4585973.png)

![ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4585990.png)

![ethyl 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4586005.png)

![5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4586013.png)